molecular formula C12H17NS B120704 N-methyl-N-phenylpentanethioamide CAS No. 149681-70-9

N-methyl-N-phenylpentanethioamide

Cat. No.: B120704
CAS No.: 149681-70-9
M. Wt: 207.34 g/mol
InChI Key: QQKOEOSUIHSVBE-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylpentanethioamide is a sulfur-containing amide derivative characterized by a pentanethioamide backbone (C₅H₁₀NS) with N-methyl (-CH₃) and N-phenyl (-C₆H₅) substituents. Its molecular formula is C₁₂H₁₇NS, with a molecular weight of 207.3 g/mol. Thioamides, such as this compound, differ from conventional amides by the replacement of oxygen with sulfur in the carbonyl group (C=S instead of C=O), which significantly alters their electronic properties, reactivity, and solubility.

Properties

CAS No.

149681-70-9

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-methyl-N-phenylpentanethioamide

InChI

InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

QQKOEOSUIHSVBE-UHFFFAOYSA-N

SMILES

CCCCC(=S)N(C)C1=CC=CC=C1

Canonical SMILES

CCCCC(=S)N(C)C1=CC=CC=C1

Synonyms

Pentanethioamide, N-methyl-N-phenyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-Phenyl-Phthalimide ()

  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 269.67 g/mol
  • Functional Groups : Phthalimide (cyclic dicarboximide), chloro (-Cl), phenyl (-C₆H₅).
  • Key Differences: The phthalimide core introduces rigidity and planarity, unlike the flexible pentanethioamide chain. The chloro substituent enhances electrophilicity, making it reactive in polymer synthesis (e.g., polyimide monomers). Applications: Primarily used in high-performance polymer production, contrasting with thioamides’ roles in small-molecule synthesis or metal coordination .

N,N'-Diacetyl-1,4-Phenylenediamine ()

  • Molecular Formula : C₁₀H₁₂N₂O₂
  • Molecular Weight : 192.22 g/mol
  • Functional Groups : Acetamide (-NHCOCH₃), phenylenediamine backbone.
  • Key Differences: Contains two acetylated amide groups, whereas N-methyl-N-phenylpentanethioamide has a single thioamide group. The phenylenediamine structure enables conjugation and cross-linking, unlike the aliphatic pentanethioamide.

Ranitidine-Related Compounds ()

  • Example : Ranitidine nitroacetamide (C₁₃H₂₀N₄O₃S)
  • Functional Groups: Acetamide (-NHCO-), furan, nitro (-NO₂).
  • Key Differences :
    • The acetamide group in ranitidine derivatives is critical for H₂-receptor antagonism (anti-ulcer activity), whereas thioamides may exhibit altered pharmacokinetics due to sulfur’s larger atomic radius and lower electronegativity.
    • Thioamides are less common in pharmaceuticals but may offer improved metabolic stability .

N-(4-Methoxyphenyl)Pentanamide ()

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Functional Groups : Amide (-CONH-), methoxy (-OCH₃).
  • Key Differences :
    • The methoxy group increases polarity and water solubility compared to the hydrophobic phenyl and methyl groups in the thioamide.
    • Thioamides generally exhibit lower melting points and higher lipophilicity due to weaker hydrogen bonding (C=S vs. C=O) .

Research Implications

  • Reactivity : The thioamide group in this compound is more nucleophilic than amides, enabling unique reactions with electrophiles (e.g., alkylation, metal chelation).
  • Solubility : Its lipophilicity (due to phenyl and methyl groups) may enhance membrane permeability, making it a candidate for drug delivery studies.
  • Thermal Stability : Thioamides are less thermally stable than amides, limiting high-temperature applications but favoring low-energy synthetic pathways .

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